molecular formula C11H11N5S B15164100 N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine CAS No. 143355-22-0

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine

Katalognummer: B15164100
CAS-Nummer: 143355-22-0
Molekulargewicht: 245.31 g/mol
InChI-Schlüssel: YIZWRPPLSSLNNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine is a compound that combines a thiophene ring with a purine base. Thiophene is a five-membered aromatic ring containing sulfur, while purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This combination of structures gives this compound unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine typically involves the following steps:

    Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.

    Coupling with Purine Base: The 2-thiopheneethylamine is then coupled with a purine derivative under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the thiophene ring or the purine base.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and purine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or purine rings.

Wissenschaftliche Forschungsanwendungen

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the purine base can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Thiopheneethylamine: A simpler compound with similar thiophene structure but lacking the purine base.

    Thiophene-2-carboxaldehyde: Another thiophene derivative used in various chemical syntheses.

    Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines.

Uniqueness

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine is unique due to its combination of a thiophene ring and a purine base. This dual structure allows it to interact with a wider range of molecular targets and exhibit diverse chemical and biological properties .

Eigenschaften

CAS-Nummer

143355-22-0

Molekularformel

C11H11N5S

Molekulargewicht

245.31 g/mol

IUPAC-Name

N-(2-thiophen-2-ylethyl)-7H-purin-6-amine

InChI

InChI=1S/C11H11N5S/c1-2-8(17-5-1)3-4-12-10-9-11(14-6-13-9)16-7-15-10/h1-2,5-7H,3-4H2,(H2,12,13,14,15,16)

InChI-Schlüssel

YIZWRPPLSSLNNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CCNC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.